



# Application of T-448 in Neurodegenerative Disease Models: Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | T-448    |           |
| Cat. No.:            | B3028096 | Get Quote |

A comprehensive review of available scientific literature and clinical trial data reveals that **T-448**, an anti-TIGIT monoclonal antibody, is currently being investigated primarily for its applications in immuno-oncology. At present, there is no direct evidence or published research to support the application of **T-448** in preclinical models of neurodegenerative diseases such as Alzheimer's, Parkinson's, or Huntington's disease.

**T-448** (also known as EOS-448 or GSK4428859A) is an antagonistic antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT) receptor.[1][2] TIGIT is an immune checkpoint protein expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1][3] The primary mechanism of action of **T-448** involves blocking the interaction of TIGIT with its ligands, thereby restoring and enhancing anti-tumor immune responses.[1][2]

Current research and clinical development of **T-448** are focused on its potential as a cancer therapeutic, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[4] Preclinical and clinical studies have highlighted its multifaceted mechanism of action, which includes:

- Activation of effector T cells: By blocking the inhibitory TIGIT pathway, T-448 can reinvigorate exhausted T cells, leading to an enhanced anti-tumor response.[5]
- Depletion of regulatory T cells (Tregs): The Fc region of T-448 can engage Fcγ receptors, leading to the depletion of highly immunosuppressive Tregs within the tumor microenvironment.[1][4]



 Modulation of antigen-presenting cells: T-448 has been shown to activate antigen-presenting cells, further stimulating the anti-tumor immune response.[4]

While neuroinflammation and the role of the immune system, including T cells, are increasingly recognized as important factors in the pathogenesis of neurodegenerative diseases, the specific application of TIGIT-targeting therapies like **T-448** has not been reported in this context.[6][7][8] Research in neurodegenerative diseases often involves various in vitro and in vivo models, including cell cultures and transgenic animal models, to investigate disease mechanisms and test potential therapeutics.[9][10][11] However, the current body of scientific literature does not contain studies that have utilized **T-448** in these models.

In summary, **T-448** is a promising immuno-oncology agent with a well-defined mechanism of action in cancer. There is currently no scientific basis to provide detailed application notes or protocols for its use in neurodegenerative disease models. Researchers and drug development professionals interested in the intersection of immunology and neurodegeneration may consider exploring the broader role of immune checkpoints in these diseases, but specific data on **T-448** in this field is not yet available.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 5. hbmpartners.com [hbmpartners.com]
- 6. T cells and Parkinson's: What we know and where we are going WPC Blog [worldpdcongress.org]







- 7. Insights into T-cell dysfunction in Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. The key role of T cells in Parkinson's disease pathogenesis and therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 10. Animal models of neurodegenerative diseases. | Broad Institute [broadinstitute.org]
- 11. Animal Models of Neurodegenerative Diseases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of T-448 in Neurodegenerative Disease Models: Current Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028096#application-of-t-448-in-neurodegenerative-disease-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com